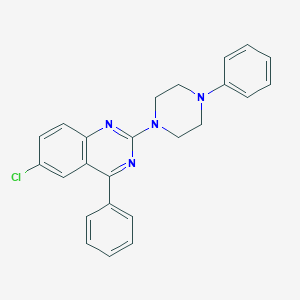METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B403052.png)
4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis-pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a methylene bridge to a benzyloxy-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-step process. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of the desired bis-pyrazolone derivative.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using a similar approach but with optimized reaction conditions to ensure high yield and purity. The use of a magnetically separable nanocatalyst has been reported to enhance the efficiency of the reaction, allowing for solvent-free preparation and easy recovery of the catalyst . This method not only improves the yield but also reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials, including nanomaterials with unique properties.
Mechanism of Action
The mechanism by which 4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of p53-mediated pathways and the inhibition of autophagy proteins.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-{[4-(methoxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Uniqueness
4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) stands out due to its unique combination of benzyloxy and ethoxy groups, which enhance its biological activity and stability. This makes it a more potent antioxidant and anticancer agent compared to its analogs .
Properties
Molecular Formula |
C36H34N4O4 |
|---|---|
Molecular Weight |
586.7g/mol |
IUPAC Name |
4-[(3-ethoxy-4-phenylmethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H34N4O4/c1-4-43-31-22-27(20-21-30(31)44-23-26-14-8-5-9-15-26)34(32-24(2)37-39(35(32)41)28-16-10-6-11-17-28)33-25(3)38-40(36(33)42)29-18-12-7-13-19-29/h5-22,34,37-38H,4,23H2,1-3H3 |
InChI Key |
FCKAONXVMYPNBK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=CC=C6 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402969.png)
![4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzonitrile](/img/structure/B402971.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402972.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402973.png)
![(4E)-4-[2-(4-acetylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402974.png)
![N-methyl-N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide](/img/structure/B402975.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402977.png)
![methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate](/img/structure/B402982.png)
![3-(3,6-dichloro-9H-carbazol-9-yl)-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B402985.png)
![methyl [6-bromo-2-(2-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B402986.png)
![6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B402988.png)
![2-{[3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-2-(methyloxy)phenyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B402989.png)
![4-nonyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B402990.png)

